

spectroscopic properties of chloromethane for analysis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Spectroscopic Properties of **Chloromethane** for Analysis

Introduction

Chloromethane (CH₃Cl), also known as methyl chloride, is a vital chemical intermediate and a compound of significant interest in atmospheric chemistry and astrophysics. Its simple, well-defined structure makes it an excellent model for demonstrating fundamental principles of molecular spectroscopy. This guide provides a comprehensive overview of the spectroscopic properties of **chloromethane**, offering researchers, scientists, and drug development professionals a detailed reference for its analysis. The document covers infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), presenting quantitative data, detailed experimental protocols, and logical workflows for its characterization.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Both IR and Raman spectroscopy provide information about the molecular structure and functional groups, but they are governed by different selection rules. For **chloromethane**, which belongs to the C_{3v} point group, all vibrational modes are active in both IR and Raman spectroscopy.[1]

Data Presentation: Vibrational Modes

The fundamental vibrational frequencies for **chloromethane** are summarized below. Data is compiled from the NIST Chemistry WebBook and other sources.[2][3]



Vibrational Mode	Symmetry	Approximate Description	Infrared (Gas, cm ⁻¹)[2]	Raman (Liquid, cm ⁻¹)[2]
Vз	aı	C-Cl Stretch	732.1 (Strong)	709 (Very Strong, polarized)
V6	е	CH₃ Rock	1017.3 (Medium)	1016 (Weak, depolarized)
V2	aı	CH₃ Symmetric Deformation	1354.9 (Strong)	1370 (Very Weak, polarized)
V5	е	CH₃ Asymmetric Deformation	1452.1 (Medium)	1446 (Weak, depolarized)
Vı	aı	CH ₃ Symmetric Stretch	2967.78 & 2879.28 (Medium)	2955 (Very Strong, polarized)
V4	е	CH₃ Asymmetric Stretch	3039.31 (Strong)	3036 (Medium, depolarized)
Note: The CH ₃ symmetric stretch in the IR spectrum is split due to Fermi resonance with an overtone of the CH ₃ deformation mode.				

Experimental Protocols

Infrared (FT-IR) Spectroscopy of Gaseous Chloromethane:

• Sample Preparation: No specific preparation is required for the gaseous sample, which is typically handled in a lecture bottle or cylinder.



- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a gas cell is used. The gas cell is typically a 10 cm path length cylinder with windows transparent to IR radiation (e.g., KBr or NaCl).
- Data Acquisition: a. A background spectrum of the evacuated (or nitrogen-filled) gas cell is recorded to account for atmospheric H₂O, CO₂, and any signals from the cell itself. b. The gas cell is filled with **chloromethane** gas to a specific pressure (e.g., 1-10 mbar).[4] c. The sample spectrum is recorded. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum. d. For high-resolution studies, a synchrotron radiation source may be coupled with the spectrometer to achieve higher signal-to-noise ratios.[4][5]

Raman Spectroscopy of Liquid Chloromethane:

- Sample Preparation: Gaseous **chloromethane** is condensed into a liquid in a suitable sample holder, such as a glass vial or capillary tube, at a temperature below its boiling point (-24.2 °C).
- Instrumentation: A Raman spectrometer consisting of a monochromatic laser source (e.g., frequency-doubled Nd:YAG at 532 nm), sample illumination optics, collection optics, a spectrograph, and a sensitive detector (e.g., a CCD camera) is used.[6][7]
- Data Acquisition: a. The sample vial is placed in the sample holder. b. The laser beam is
 focused onto the liquid sample. c. The scattered light is collected, typically in a
 backscattering geometry (180°).[7] d. A polarizer may be used to analyze the polarization of
 the scattered light to help assign symmetric and asymmetric vibrational modes. e. The
 collected light is passed through the spectrograph, which disperses it onto the CCD detector
 to generate the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. It provides information on the chemical environment, connectivity, and dynamics of nuclei with non-zero spin, such as ¹H and ¹³C.



Data Presentation: NMR Chemical Shifts and Coupling Constants

The following table summarizes the key NMR parameters for **chloromethane**.

Parameter	¹ H NMR	¹³ C NMR
Chemical Shift (δ)	3.05 ppm (in CCl ₄)[8]	28.7 ppm (in CDCl₃)[9]
Multiplicity	Singlet	Quartet (coupled) / Singlet (decoupled)
Coupling Constant	¹ J(¹³ C- ¹ H) = 150 Hz[8]	¹ J(¹³ C- ¹ H) = 147 Hz[9]

Note: Chemical shifts can vary slightly depending on the solvent and temperature.[10] The presence of chlorine isotopes (35Cl and 37Cl) can induce very small, often unresolved, isotope shifts in high-resolution spectra.[10][11]

Experimental Protocols

¹H and ¹³C NMR Spectroscopy:

- Sample Preparation: A sample of chloromethane (condensed liquid or gas bubbled through the solvent) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃; or carbon tetrachloride, CCl₄ for ¹H NMR) within an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) with a suitable probe for ¹H and ¹³C detection.
- Data Acquisition for ¹H NMR: a. The NMR tube is placed in the spectrometer's magnet. b.
 The magnetic field is "locked" to the deuterium signal of the solvent and "shimmed" to
 optimize its homogeneity. c. A standard one-pulse experiment is performed. A short
 radiofrequency (RF) pulse excites the protons, and the resulting Free Induction Decay (FID)
 signal is recorded. d. The FID is Fourier transformed to produce the frequency-domain NMR
 spectrum.



• Data Acquisition for ¹³C NMR: a. The spectrometer is tuned to the ¹³C frequency. b. A standard ¹³C experiment is typically run with broadband proton decoupling to collapse the ¹³C-¹H coupling, resulting in a single sharp peak for the **chloromethane** carbon. This also provides a signal enhancement via the Nuclear Overhauser Effect (NOE).[12] c. Due to the low natural abundance of ¹³C (~1.1%), multiple scans (from hundreds to thousands) are acquired and averaged to achieve an adequate signal-to-noise ratio.[12] d. The resulting FID is processed similarly to the ¹H spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For **chloromethane**, it provides the molecular weight and crucial information about its elemental composition through its distinct isotopic pattern.

Data Presentation: Mass-to-Charge Ratios and Intensities

The electron ionization mass spectrum of **chloromethane** is characterized by the following key signals.

m/z	Ion Formula	Identity	Relative Intensity (%)
50	[CH ₃ 35Cl]+	Molecular Ion (M+)	100 (Base Peak)
52	[CH₃³ ⁷ Cl]+	Molecular Ion Isotope (M+2)	~33
15	[CH ₃]+	Fragment Ion	Variable, significant

The characteristic ~3:1 intensity ratio of the M⁺ to M+2 peaks is a definitive signature for the presence of a single chlorine atom, reflecting the natural abundance of the ³⁵Cl (~75.7%) and ³⁷Cl (~24.3%) isotopes.[13][14][15]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

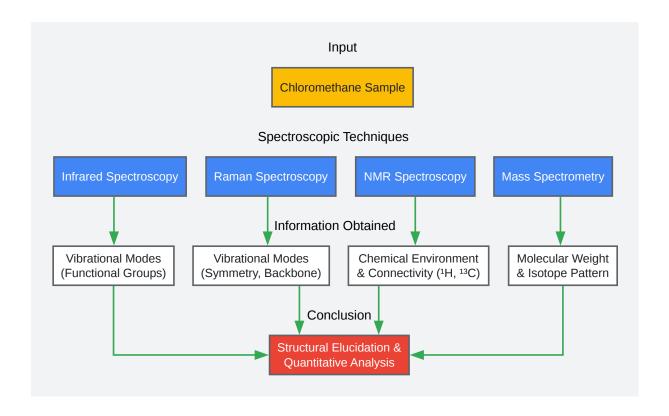


- Sample Introduction: **Chloromethane** gas is introduced from a cylinder through a leak valve into the high-vacuum source chamber of the mass spectrometer.
- Ionization: In the source, the gas molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation, [CH₃Cl]⁺•).
- Fragmentation: The excess energy imparted during ionization causes some of the molecular ions to break apart into smaller, charged fragment ions and neutral radicals.
- Mass Analysis: The positively charged ions (molecular and fragment) are accelerated by an
 electric field and directed into a mass analyzer (e.g., a quadrupole). The analyzer separates
 the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. This information is compiled to create the mass spectrum.

Visualization of Analytical Workflows

To effectively utilize these techniques, a logical workflow is essential. The following diagrams illustrate the overall analytical process and a key fragmentation pathway.





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Caption: A logical workflow for the comprehensive spectroscopic analysis of **chloromethane**.

Caption: Primary fragmentation pathway of **chloromethane** in Electron Ionization Mass Spectrometry.

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- To cite this document: BenchChem. [spectroscopic properties of chloromethane for analysis].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201357#spectroscopic-properties-of-chloromethane-for-analysis]

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